3-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one
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Overview
Description
Ferulic acid: is a natural phenolic compound found in various plant sources, including grains, fruits, and vegetables. Its chemical formula is C10H10O4 . It is known for its antioxidant, anti-inflammatory, and potential anticancer properties.
Preparation Methods
Synthesis:
- Ferulic acid can be synthesized through various routes, including oxidative coupling of vanillin or eugenol.
- One common method involves the oxidative dimerization of 4-hydroxy-3-methoxycinnamic acid (also known as trans-ferulic acid ).
- The reaction typically uses oxidants like iodine or copper salts in alkaline conditions.
Industrial Production:
- Ferulic acid is industrially produced from natural sources (such as rice bran) or through microbial fermentation.
- Enzymatic methods using phenolic acid decarboxylase have also been explored.
Chemical Reactions Analysis
Oxidation: Ferulic acid can undergo oxidation reactions, yielding products like .
Reduction: Reduction of ferulic acid can lead to compounds like .
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents: Oxidants (e.g., , ), reducing agents (e.g., ), and Lewis acids.
Major Products: Vanillin, coniferyl alcohol, and derivatives.
Scientific Research Applications
Antioxidant: Ferulic acid scavenges free radicals, protecting cells from oxidative damage.
Skin Health: Used in cosmetics and skincare products due to its UV-protective properties.
Cardiovascular Health: May reduce cholesterol levels and prevent atherosclerosis.
Anti-Inflammatory: Modulates inflammatory pathways.
Cancer Research: Investigated for potential anticancer effects.
Mechanism of Action
- Ferulic acid’s antioxidant activity involves neutralizing reactive oxygen species (ROS).
- It may activate Nrf2 pathways, promoting cellular defense against oxidative stress.
Comparison with Similar Compounds
- Ferulic acid stands out due to its methoxy group at the para position on the phenyl ring.
Caffeic acid: , , and are structurally related.
Properties
Molecular Formula |
C27H19NO4 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
12-(4-hydroxy-3-methoxyphenyl)-9-oxa-13-azapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,15,17,19,21-nonaen-10-one |
InChI |
InChI=1S/C27H19NO4/c1-31-22-14-16(11-13-20(22)29)26-25-24(18-8-4-5-9-21(18)32-27(25)30)23-17-7-3-2-6-15(17)10-12-19(23)28-26/h2-14,26,28-29H,1H3 |
InChI Key |
XZUDNDGODLAMDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4OC3=O)C5=C(N2)C=CC6=CC=CC=C65)O |
Origin of Product |
United States |
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